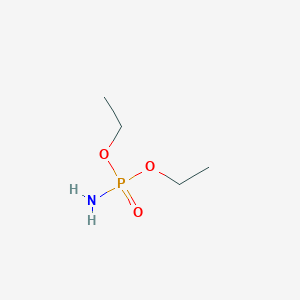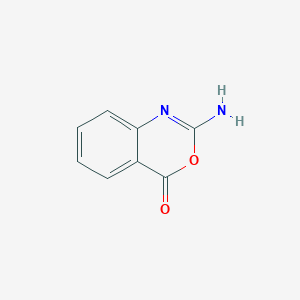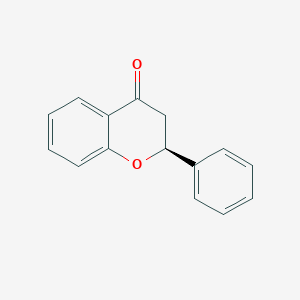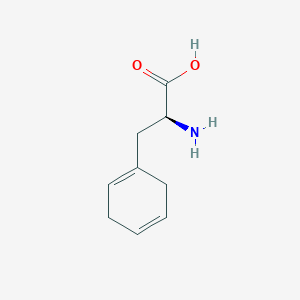
Methacrylic acid, 2-anilinoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacrylic acid, 2-anilinoethyl ester (MAEE) is a chemical compound that is widely used in scientific research. It is a monomer that is commonly used in the synthesis of polymers and copolymers. MAEE is also used as a building block in the production of various materials such as adhesives, coatings, and resins.
Wirkmechanismus
The mechanism of action of Methacrylic acid, 2-anilinoethyl ester is not well understood. However, it is believed that Methacrylic acid, 2-anilinoethyl ester acts as a crosslinking agent, which helps to strengthen the bonds between polymer chains. This results in the formation of a stronger and more durable material.
Biochemical and Physiological Effects:
Methacrylic acid, 2-anilinoethyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It is important to handle Methacrylic acid, 2-anilinoethyl ester with care and to use appropriate safety equipment when working with this chemical.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methacrylic acid, 2-anilinoethyl ester in lab experiments is its versatility. It can be used in the synthesis of various polymers and copolymers, which can be tailored to specific applications. Methacrylic acid, 2-anilinoethyl ester is also relatively easy to handle and can be synthesized using simple equipment.
One of the limitations of using Methacrylic acid, 2-anilinoethyl ester in lab experiments is its toxicity. It is important to handle Methacrylic acid, 2-anilinoethyl ester with care and to use appropriate safety equipment when working with this chemical. Methacrylic acid, 2-anilinoethyl ester is also relatively expensive compared to other monomers, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of Methacrylic acid, 2-anilinoethyl ester in scientific research. One area of interest is the development of new materials for use in the automotive and aerospace industries. These materials would need to be lightweight, durable, and resistant to extreme temperatures and environments.
Another area of interest is the development of new adhesives and coatings for use in the construction industry. These materials would need to be strong, durable, and resistant to weathering and corrosion.
Finally, there is potential for the use of Methacrylic acid, 2-anilinoethyl ester in the development of new drug delivery systems. Methacrylic acid, 2-anilinoethyl ester could be used as a building block in the production of polymers that can be used to encapsulate drugs and target specific tissues or organs in the body.
Conclusion:
Methacrylic acid, 2-anilinoethyl ester is a versatile monomer that has a wide range of applications in scientific research. It is used in the synthesis of various polymers and copolymers, as well as in the production of adhesives, coatings, and resins. Methacrylic acid, 2-anilinoethyl ester has potential for use in the development of new materials for use in the automotive, aerospace, and construction industries, as well as in the development of new drug delivery systems. However, it is important to handle Methacrylic acid, 2-anilinoethyl ester with care due to its toxicity.
Synthesemethoden
Methacrylic acid, 2-anilinoethyl ester can be synthesized through the reaction of methacrylic acid with 2-anilinoethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a clear liquid that can be purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Methacrylic acid, 2-anilinoethyl ester has a wide range of applications in scientific research. It is used in the synthesis of various polymers and copolymers, which are used in materials science and engineering. Methacrylic acid, 2-anilinoethyl ester is also used in the production of adhesives, coatings, and resins. These materials have applications in industries such as automotive, aerospace, and construction.
Eigenschaften
CAS-Nummer |
19288-59-6 |
|---|---|
Produktname |
Methacrylic acid, 2-anilinoethyl ester |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-anilinoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-10(2)12(14)15-9-8-13-11-6-4-3-5-7-11/h3-7,13H,1,8-9H2,2H3 |
InChI-Schlüssel |
UGCSBAYAYZNGRD-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCNC1=CC=CC=C1 |
Kanonische SMILES |
CC(=C)C(=O)OCCNC1=CC=CC=C1 |
Andere CAS-Nummern |
19288-59-6 |
Synonyme |
Methacrylic acid 2-anilinoethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)


![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)






![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)
